4-(2-Bromophenyl)butanenitrile
Overview
Description
4-(2-Bromophenyl)butanenitrile is an organic compound with the molecular formula C10H10BrN It is characterized by a bromine atom attached to the phenyl ring and a nitrile group at the end of a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)butanenitrile typically involves the reaction of 2-bromobenzyl bromide with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Bromobenzyl bromide+ButanenitrileK2CO3,DMF,Refluxthis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenylbutanenitriles.
Oxidation: Formation of 4-(2-bromophenyl)butanoic acid.
Reduction: Formation of 4-(2-bromophenyl)butylamine.
Scientific Research Applications
4-(2-Bromophenyl)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and nitrile group play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
- 4-(4-Bromophenyl)butanenitrile
- 4-(2-Chlorophenyl)butanenitrile
- 4-(2-Fluorophenyl)butanenitrile
Comparison: 4-(2-Bromophenyl)butanenitrile is unique due to the presence of the bromine atom at the ortho position of the phenyl ring, which can influence its reactivity and interactions compared to its analogs with different halogen substitutions. The position and type of halogen can significantly affect the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
4-(2-bromophenyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQJVZMZMHOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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